Methyl 3-iodonaphthalene-2-carboxylate
Description
Methyl 3-iodonaphthalene-2-carboxylate is a halogenated aromatic ester featuring a naphthalene backbone substituted with an iodine atom at position 3 and a methyl ester group (-COOCH₃) at position 2. The methyl variant differs only in the ester group (-COOCH₃ vs. -COOC₂H₅), which influences its physical and chemical properties.
This compound is of interest in organic synthesis, particularly in cross-coupling reactions, where the iodine substituent acts as a leaving group.
Properties
IUPAC Name |
methyl 3-iodonaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTVQOVDYDWVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-iodonaphthalene-2-carboxylate can be synthesized through various methods. One common approach involves the iodination of methyl naphthalene-2-carboxylate. This can be achieved by treating methyl naphthalene-2-carboxylate with iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodonaphthalene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of naphthalene-2-carboxylic acid or other oxidized products.
Reduction: Formation of naphthalene-2-methanol.
Scientific Research Applications
Methyl 3-iodonaphthalene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs due to its potential biological activity.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 3-iodonaphthalene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and ester group can participate in various binding interactions, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 3-Iodonaphthalene-2-Carboxylate
- Key Differences : The ethyl ester analog replaces the methyl group with an ethyl (-COOC₂H₅), increasing molecular weight and altering solubility.
- Synthesis and Availability : Evidence indicates that ethyl 3-iodonaphthalene-2-carboxylate is listed as "discontinued" in commercial catalogs, suggesting challenges in synthesis or stability .
- Reactivity : The bulkier ethyl group may reduce steric accessibility in reactions compared to the methyl variant.
Chlorinated Naphthalene Carboxylates
- Example : 1-Chloronaphthalene (CAS 90-13-1) and chloronaphthalene derivatives (e.g., sandaracopimaric acid methyl ester) .

- Comparison : Chlorine is lighter and less polarizable than iodine, making chloro derivatives less reactive in nucleophilic substitutions. However, chloro groups are cheaper and more commonly used in industrial applications.
Brominated Analogs
- Example : Bromonaphthalene derivatives (e.g., 3-bromopropylbenzene, CAS 107-30-2) .
- Reactivity : Bromine offers intermediate reactivity between chlorine and iodine, balancing cost and utility in cross-coupling reactions.
Physicochemical Properties (Inferred)
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen | Ester Group | Key Properties (Inferred) |
|---|---|---|---|---|---|
| Methyl 3-iodonaphthalene-2-carboxylate | C₁₂H₉IO₂ | ~312.01 | Iodine | Methyl | Higher density, lower solubility in polar solvents due to iodine |
| Ethyl 3-iodonaphthalene-2-carboxylate | C₁₃H₁₁IO₂ | ~326.03 | Iodine | Ethyl | Slightly higher lipophilicity, lower volatility than methyl |
| Methyl 3-chloronaphthalene-2-carboxylate | C₁₂H₉ClO₂ | ~220.65 | Chlorine | Methyl | Lower molecular weight, higher solubility in polar solvents |
Biological Activity
Methyl 3-iodonaphthalene-2-carboxylate is a compound of interest in organic chemistry and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C12H9IO2
- Molecular Weight : 306.1 g/mol
The compound features a naphthalene ring substituted with an iodine atom and a carboxylate group, which may influence its reactivity and interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Interaction : It may interact with various receptors, including those involved in cancer progression and inflammation.
Research Findings
- Anticancer Activity : Studies suggest that this compound can inhibit tumor growth in certain cancer cell lines. For example, it has demonstrated cytotoxic effects against human leukemia cells by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains, indicating its potential as a therapeutic agent in treating infections .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative conditions .
Case Study 1: Anticancer Efficacy
A study conducted on human leukemia cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 30 |
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound exhibited significant antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

